molecular formula C10H9NO5S B2706019 2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)acetic acid CAS No. 689281-03-6

2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)acetic acid

Cat. No. B2706019
CAS RN: 689281-03-6
M. Wt: 255.24
InChI Key: MYNNVTRKSKWKNK-UHFFFAOYSA-N
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Description

The compound “2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)acetic acid” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .


Molecular Structure Analysis

The parent thiadiazine structures have a molecular formula C3H4N2S, in which the sulfur atom is adjacent to at least one ring nitrogen atom . If the sulfur atom exhibits a valency other than 2, then the valency is indicated by including the small Greek letter λ after the numeral that specifies the ring sulfur atom, followed by a superscript numeral to show the valency of the sulfur atom .


Physical And Chemical Properties Analysis

The compound “2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)acetic acid” has a molecular weight of 255.25 .

Scientific Research Applications

Synthesis of Mesoionic Triazolones

This compound has been used in the synthesis of mesoionic triazolones via a formal [3+2] cycloaddition . The process involves the reaction between 4-phenyl-1,2,4-triazoline-3,5-dione and alkynes, resulting in the formation of unprecedented mesoionic triazolones .

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a part of this compound, has been reported to have antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial drugs.

Antiviral Activity

The compound has also been reported to have antiviral activity . This suggests that it could be used in the development of antiviral drugs.

Antihypertensive Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antihypertensive activity . This means that the compound could potentially be used in the treatment of high blood pressure.

Antidiabetic Activity

The compound has been reported to have antidiabetic activity . This suggests that it could be used in the treatment of diabetes.

Anticancer Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have anticancer activity . This means that the compound could potentially be used in the treatment of cancer.

KATP Channel Activators

A series of 4H-1,2,4-benzothiadiazine-1,1-dioxides, which include this compound, have been reported and evaluated as KATP channel activators . This suggests potential applications in the regulation of insulin release and vascular smooth muscle tissue function.

AMPA Receptor Modulators

The compound has been reported to have activity as an AMPA receptor modulator . This suggests potential applications in the treatment of neurological disorders.

Safety and Hazards

The compound “2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)acetic acid” is associated with several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is related to “2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)acetic acid”, has been the subject of ongoing research due to its various biological activities . Future research may continue to explore the potential applications of this compound in areas such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer treatments, KATP channel activators, and AMPA receptor modulators .

properties

IUPAC Name

2-(1,1,3-trioxo-4H-1λ6,4-benzothiazin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5S/c12-9(13)5-8-10(14)11-6-3-1-2-4-7(6)17(8,15)16/h1-4,8H,5H2,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNNVTRKSKWKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2(=O)=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)acetic acid

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